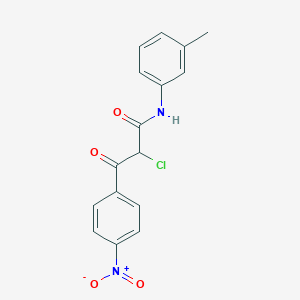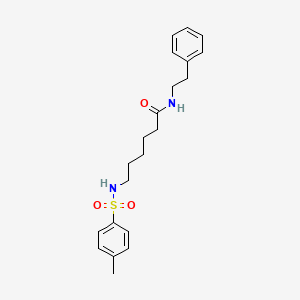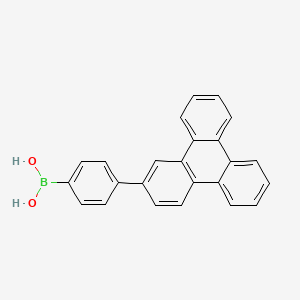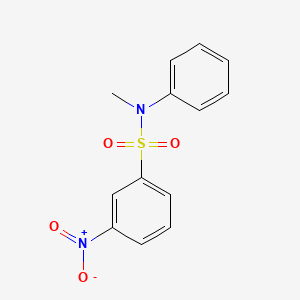
Ethyl 2-cyano-3-(5-phenylfuran-2-yl)acrylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
ETHYL (2E)-2-CYANO-3-(5-PHENYLFURAN-2-YL)PROP-2-ENOATE is an organic compound that belongs to the class of furan derivatives This compound is characterized by the presence of a furan ring substituted with a phenyl group and a cyano group, making it a versatile intermediate in organic synthesis
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL (2E)-2-CYANO-3-(5-PHENYLFURAN-2-YL)PROP-2-ENOATE typically involves the Knoevenagel condensation reaction. This reaction is carried out between ethyl cyanoacetate and 5-phenylfuran-2-carbaldehyde in the presence of a base such as piperidine or pyridine. The reaction is usually conducted in an organic solvent like ethanol or methanol at room temperature or slightly elevated temperatures.
Industrial Production Methods
On an industrial scale, the production of ETHYL (2E)-2-CYANO-3-(5-PHENYLFURAN-2-YL)PROP-2-ENOATE can be optimized by using continuous flow reactors. These reactors allow for better control of reaction parameters, such as temperature and residence time, leading to higher yields and purity of the product. The use of catalysts and automated systems further enhances the efficiency of the industrial production process.
Analyse Des Réactions Chimiques
Types of Reactions
ETHYL (2E)-2-CYANO-3-(5-PHENYLFURAN-2-YL)PROP-2-ENOATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine group, leading to the formation of amine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a palladium catalyst are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products
Oxidation: Carboxylic acids and other oxidized derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted furan derivatives.
Applications De Recherche Scientifique
ETHYL (2E)-2-CYANO-3-(5-PHENYLFURAN-2-YL)PROP-2-ENOATE has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of advanced materials, including polymers and resins.
Mécanisme D'action
The mechanism of action of ETHYL (2E)-2-CYANO-3-(5-PHENYLFURAN-2-YL)PROP-2-ENOATE involves its interaction with specific molecular targets and pathways. The compound’s cyano group can act as an electrophile, reacting with nucleophiles in biological systems. This interaction can lead to the inhibition of enzymes or the modulation of signaling pathways, resulting in various biological effects.
Comparaison Avec Des Composés Similaires
ETHYL (2E)-2-CYANO-3-(5-PHENYLFURAN-2-YL)PROP-2-ENOATE can be compared with other furan derivatives, such as:
- ETHYL (2E)-2-CYANO-3-(5-METHYLFURAN-2-YL)PROP-2-ENOATE
- ETHYL (2E)-2-CYANO-3-(5-CHLOROFURAN-2-YL)PROP-2-ENOATE
- ETHYL (2E)-2-CYANO-3-(5-BROMOFURAN-2-YL)PROP-2-ENOATE
These compounds share similar structural features but differ in the substituents on the furan ring. The presence of different substituents can significantly impact their chemical reactivity, biological activity, and potential applications. ETHYL (2E)-2-CYANO-3-(5-PHENYLFURAN-2-YL)PROP-2-ENOATE is unique due to the phenyl group, which enhances its stability and potential for diverse chemical transformations.
Propriétés
Formule moléculaire |
C16H13NO3 |
|---|---|
Poids moléculaire |
267.28 g/mol |
Nom IUPAC |
ethyl (E)-2-cyano-3-(5-phenylfuran-2-yl)prop-2-enoate |
InChI |
InChI=1S/C16H13NO3/c1-2-19-16(18)13(11-17)10-14-8-9-15(20-14)12-6-4-3-5-7-12/h3-10H,2H2,1H3/b13-10+ |
Clé InChI |
IGVPVTJRTRLHHO-JLHYYAGUSA-N |
SMILES isomérique |
CCOC(=O)/C(=C/C1=CC=C(O1)C2=CC=CC=C2)/C#N |
SMILES canonique |
CCOC(=O)C(=CC1=CC=C(O1)C2=CC=CC=C2)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-Bromo-N-(2,2,2-trichloro-1-{[(2-methoxy-5-nitrophenyl)carbamothioyl]amino}ethyl)benzamide](/img/structure/B11713320.png)


![N-[4-(hexylamino)-9,10-dioxo-9,10-dihydroanthracen-1-yl]-4-(4-pentylcyclohexyl)benzamide](/img/structure/B11713333.png)


![(2E)-3-phenyl-N-[2,2,2-trichloro-1-(2,4,6-trichlorophenoxy)ethyl]prop-2-enamide](/img/structure/B11713362.png)

![2-[(E)-{2-[4,6-bis(phenylamino)-1,3,5-triazin-2-yl]hydrazinylidene}methyl]-6-methoxyphenol](/img/structure/B11713374.png)

![2-[(2E)-2-[(4-fluorophenyl)methylidene]hydrazin-1-yl]-4,6-dimethylpyrimidine](/img/structure/B11713391.png)
![5,5,8,9-Tetramethyl-3-(3,4,5-trimethoxyphenyl)-5,6-dihydro[1,2,4]triazolo[3,4-a]isoquinoline](/img/structure/B11713401.png)
![(5Z)-5-[2-(2,6-dichlorophenyl)hydrazinylidene]-1-(3-hydroxypropyl)pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11713409.png)
